molecular formula C10H13ClO B12757059 2-Chloro-3-isopropyl-6-methylphenol CAS No. 70910-29-1

2-Chloro-3-isopropyl-6-methylphenol

Cat. No.: B12757059
CAS No.: 70910-29-1
M. Wt: 184.66 g/mol
InChI Key: COJGWGSVTCWAGQ-UHFFFAOYSA-N
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Description

2-Chloro-3-isopropyl-6-methylphenol is an organic compound with the molecular formula C10H13ClO. It is a chlorinated phenol derivative, known for its antiseptic and disinfectant properties. This compound is used in various applications, including pharmaceuticals, cosmetics, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-isopropyl-6-methylphenol typically involves the chlorination of 3-isopropyl-6-methylphenol. This reaction is carried out using chlorine gas in the presence of a catalyst, such as ferric chloride, under controlled temperature conditions to ensure selective chlorination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-isopropyl-6-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-isopropyl-6-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-isopropyl-6-methylphenol involves its interaction with microbial cell membranes. It disrupts the lipid bilayer, leading to leakage of cellular contents and ultimately cell death. This compound targets both gram-positive and gram-negative bacteria, as well as fungi .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Another chlorinated phenol with similar antiseptic properties.

    2-Chloro-6-methylphenol: Shares structural similarities but differs in the position of the isopropyl group.

    Thymol (2-isopropyl-5-methylphenol): A natural phenol with antimicrobial properties.

Uniqueness

2-Chloro-3-isopropyl-6-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, isopropyl, and methyl groups enhances its antimicrobial efficacy compared to other similar compounds .

Properties

CAS No.

70910-29-1

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

2-chloro-6-methyl-3-propan-2-ylphenol

InChI

InChI=1S/C10H13ClO/c1-6(2)8-5-4-7(3)10(12)9(8)11/h4-6,12H,1-3H3

InChI Key

COJGWGSVTCWAGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)Cl)O

Origin of Product

United States

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